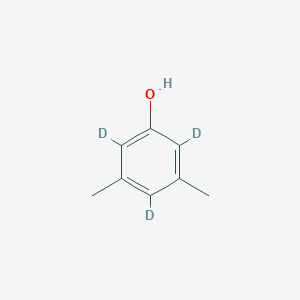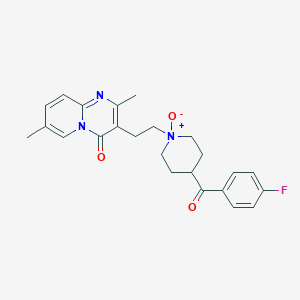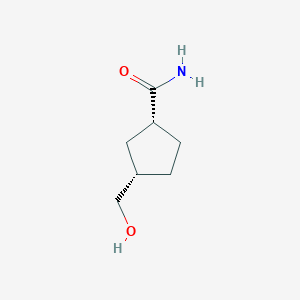
3-Fluoro-2-methylpyridine 1-oxide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ABT-333 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the methanesulfonamide group, which is crucial for its antiviral activity . The synthetic route typically involves:
Formation of the Core Structure: The core structure of ABT-333 is synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions.
Introduction of Functional Groups: Various functional groups, such as the methanesulfonamide group, are introduced through specific reactions, including sulfonation and amination.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high purity ABT-333.
Industrial Production Methods
In industrial settings, the production of ABT-333 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.
Continuous Flow Processing: Continuous flow reactors may also be employed to enhance efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ABT-333 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can also occur, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Solvents like dimethyl sulfoxide and acetonitrile are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
ABT-333 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antiviral drug design and synthesis.
Biology: The compound is used in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: ABT-333 is a key component in the treatment of hepatitis C, often used in combination with other antiviral agents to achieve a sustained virologic response.
Industry: The compound is used in the pharmaceutical industry for the development and production of antiviral medications.
Wirkmechanismus
ABT-333 exerts its antiviral effects by inhibiting the HCV RNA-dependent RNA polymerase encoded by the NS5B gene . This enzyme is essential for the replication of the viral genome. ABT-333 binds to the palm domain of the NS5B polymerase, inducing a conformational change that renders the polymerase unable to elongate viral RNA . This inhibition effectively halts the replication of the virus, leading to a reduction in viral load and ultimately aiding in the clearance of the infection.
Vergleich Mit ähnlichen Verbindungen
ABT-333 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Sofosbuvir: Ein weiteres antivirales Mittel, das zur Behandlung von Hepatitis C eingesetzt wird. Im Gegensatz zu ABT-333 ist Sofosbuvir ein Nukleosid-Inhibitor der HCV-RNA-Polymerase.
Ledipasvir: Oft in Kombination mit Sofosbuvir verwendet, ist Ledipasvir ein Inhibitor des HCV-NS5A-Proteins, das an der viralen Replikation und Assemblierung beteiligt ist.
Ombitasvir: In Kombination mit Paritaprevir und Ritonavir verwendet, hemmt Ombitasvir das HCV-NS5A-Protein.
Einzigartigkeit von ABT-333
ABT-333 ist einzigartig in seinem Wirkmechanismus als nicht-nukleosidischer Inhibitor der HCV-RNA-Polymerase. Seine Fähigkeit, Konformationsänderungen in der Polymerase zu induzieren, unterscheidet es von Nukleosid-Inhibitoren wie Sofosbuvir . Darüber hinaus verstärkt seine Verwendung in Kombinationstherapien seine Wirksamkeit und reduziert die Wahrscheinlichkeit der Entwicklung von Resistenzen.
Eigenschaften
IUPAC Name |
3-fluoro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFJXDPNAWWVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599957 | |
| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-81-7 | |
| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

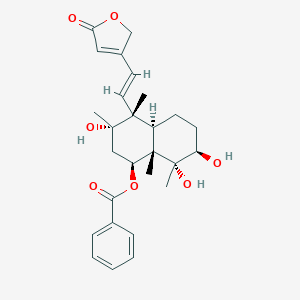

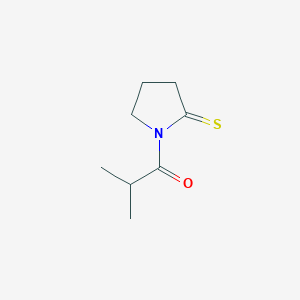

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
